

Total synthesis protocol for (-)-5-Deoxyenterocin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Deoxyenterocin				
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An Application Note on the Total Synthesis of (-)-5-Deoxyenterocin

For researchers, scientists, and drug development professionals, this document outlines the first total synthesis of the polyketide natural product (-)-5-**Deoxyenterocin**.[1][2][3] This protocol is based on the research published by Koser and Bach, which details a 16-step linear sequence culminating in a 0.2% overall yield.[1][2][3][4]

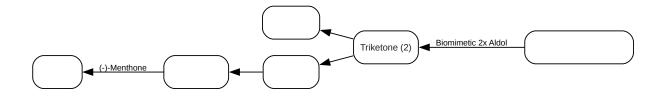
Introduction

(-)-5-**Deoxyenterocin** is a biosynthetic precursor to enterocin, a structurally complex natural product with significant antibiotic activity.[5][6] The synthesis detailed herein provides a viable pathway for obtaining this molecule for further investigation and as a potential scaffold for the development of new therapeutic agents. The synthetic strategy relies on key transformations, including two aldol reactions, a diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction to construct the core structure.[1][2][3][4] Chirality is introduced early in the synthesis using (-)-menthone as a chiral auxiliary.[1][2][3]

Retrosynthetic Analysis

The synthetic approach begins with the disconnection of the target molecule, (-)-5-**Deoxyenterocin** (1), via a biomimetic twofold intramolecular aldol reaction from the linear triketone precursor (2). This precursor is further disconnected, leading back to simpler, commercially available starting materials, with pentane-1,3,5-triol being the origin of the carbon skeleton.[1]





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Caption: Retrosynthetic analysis of (-)-5-Deoxyenterocin.

Experimental Protocols

The total synthesis is a multi-step process. The key transformations are highlighted below.

Synthesis of Chiral Aldehyde 5

The synthesis commences with pentane-1,3,5-triol, which is converted to the chiral aldehyde 5. The chirality is introduced by using (-)-menthone to differentiate the enantiotopic hydroxymethyl groups of the starting material.[1] The resulting diastereomeric alcohols are separated, and the desired isomer is oxidized to the corresponding aldehyde.

Aldol Reaction and Formation of Pyrone 12

An aldol reaction between y-pyrone (9) and aldehyde 5 is carried out using lithium hexamethyldisilazide (LHMDS) as a base.[1] The resulting aldol product is then transformed into the primary alcohol 12.

Synthesis of Triketone 2

The synthesis of the key triketone precursor 2 is achieved from a γ , δ -unsaturated ester (13) and the previously synthesized chiral aldehyde 4 (a derivative of aldehyde 5).[1] This part of the synthesis involves several steps to assemble the carbon chain and set the required oxidation states.

Biomimetic Intramolecular Aldol Cyclization

The final and crucial step is the biomimetic twofold intramolecular aldol reaction of triketone 2. This reaction is reported to be low yielding (10%) due to geometric constraints but successfully



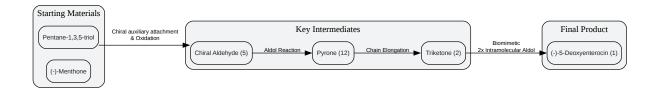
produces (-)-5-Deoxyenterocin (1).[1][2][3][4]

Data Presentation

Step	Key Reagents	Product	Yield	Diastereomeri c Ratio (d.r.)
Chiral auxiliary attachment	(-)-Menthone, p- TsOH	Diastereomeric alcohols 7 and epi-7	-	-
Aldol Reaction	y-Pyrone (9), Aldehyde (5), LHMDS	Alcohol 12	-	50/50
Triketone Synthesis	Ester (13), Aldehyde (4), DMP	Triketone (2)	-	52/48 (for alcohol 18)
Final Cyclization	-	(-)-5- Deoxyenterocin (1)	10%	-

Experimental Workflow

The overall workflow for the total synthesis of (-)-5-**Deoxyenterocin** is depicted below.



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Caption: Overall workflow for the total synthesis.



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- To cite this document: BenchChem. [Total synthesis protocol for (-)-5-Deoxyenterocin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789068#total-synthesis-protocol-for-5-deoxyenterocin]

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